molecular formula C14H15NO2S B8383765 (5-Methyl-thiophen-2-yl)-phenylamino-acetic acid methyl ester

(5-Methyl-thiophen-2-yl)-phenylamino-acetic acid methyl ester

Cat. No. B8383765
M. Wt: 261.34 g/mol
InChI Key: UIMYCUZIFFQXJR-UHFFFAOYSA-N
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Patent
US08455646B2

Procedure details

A solution of methanesulfonyloxy-(5-methyl-thiophen-2-yl)-acetic acid methyl ester (I266) (2.10 g, 7.94 mmol), aniline (1.09 mL, 11.9 mmol) and N-ethyl-N-isopropylpropan-2-amine (2.04 mL, 11.9 mmol) in MeCN (10 mL) is heated under microwave irradiation at 100° C. for 1 hour. The solvent is removed, DCM is added and the organic phase is washed with water and brine, dried over Na2SO4 and evaporated. The resulting brown oil is purified by silica gel flash chromatography (Hexane/EtOAc=9575 to 90/10) to obtain intermediate I269 as a yellow oil (500 mg, 24% yield).
Name
methanesulfonyloxy-(5-methyl-thiophen-2-yl)-acetic acid methyl ester
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step One
Quantity
2.04 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
24%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[CH:4](OS(C)(=O)=O)[C:5]1[S:6][C:7]([CH3:10])=[CH:8][CH:9]=1.[NH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C(N(C(C)C)C(C)C)C>CC#N>[CH3:1][O:2][C:3](=[O:16])[CH:4]([C:5]1[S:6][C:7]([CH3:10])=[CH:8][CH:9]=1)[NH:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
methanesulfonyloxy-(5-methyl-thiophen-2-yl)-acetic acid methyl ester
Quantity
2.1 g
Type
reactant
Smiles
COC(C(C=1SC(=CC1)C)OS(=O)(=O)C)=O
Name
Quantity
1.09 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
2.04 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed
ADDITION
Type
ADDITION
Details
DCM is added
WASH
Type
WASH
Details
the organic phase is washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting brown oil is purified by silica gel flash chromatography (Hexane/EtOAc=9575 to 90/10)

Outcomes

Product
Name
Type
product
Smiles
COC(C(NC1=CC=CC=C1)C=1SC(=CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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